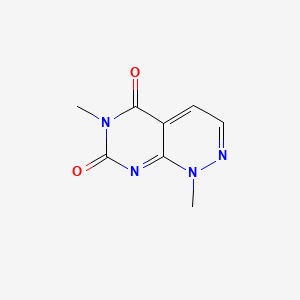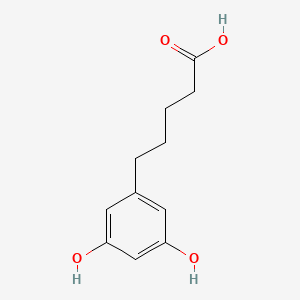
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(1,1-Dioxidotetrahydrothiophène-3-yl)-1-méthyl-1-(3-méthyl-1,1-dioxidotetrahydrothiophène-3-yl)urée est un composé synthétique présentant une structure moléculaire complexe.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(1,1-Dioxidotetrahydrothiophène-3-yl)-1-méthyl-1-(3-méthyl-1,1-dioxidotetrahydrothiophène-3-yl)urée implique généralement la réaction du 3-méthyl-1,1-dioxidotetrahydrothiophène avec des dérivés d'urée appropriés dans des conditions contrôlées. Les conditions réactionnelles comprennent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Le processus peut inclure des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour garantir que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(1,1-Dioxidotetrahydrothiophène-3-yl)-1-méthyl-1-(3-méthyl-1,1-dioxidotetrahydrothiophène-3-yl)urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en thiols ou en d'autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures, des niveaux de pH et des solvants contrôlés pour garantir que la réaction souhaitée se déroule efficacement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols .
Applications de recherche scientifique
La 3-(1,1-Dioxidotetrahydrothiophène-3-yl)-1-méthyl-1-(3-méthyl-1,1-dioxidotetrahydrothiophène-3-yl)urée présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : Investigée pour ses applications thérapeutiques potentielles, telles que les effets antitumoraux et anti-inflammatoires.
Industrie : Utilisée dans le développement de nouveaux matériaux et processus chimiques
Mécanisme d'action
Le mécanisme d'action de la 3-(1,1-Dioxidotetrahydrothiophène-3-yl)-1-méthyl-1-(3-méthyl-1,1-dioxidotetrahydrothiophène-3-yl)urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as antitumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-Méthyl-1,1-dioxidotetrahydrothiophène-3-yl)-3-(o-tolyl)thiourée : Un dérivé de thiourée similaire présentant des applications thérapeutiques potentielles.
1-(1,1-Dioxidotetrahydrothiophène-3-yl)-3-(3-méthyl-1,1-dioxidotetrahydrothiophène-3-yl)urée : Un autre composé étroitement apparenté présentant des propriétés chimiques similaires.
Unicité
La 3-(1,1-Dioxidotetrahydrothiophène-3-yl)-1-méthyl-1-(3-méthyl-1,1-dioxidotetrahydrothiophène-3-yl)urée est unique en raison de sa structure moléculaire spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H20N2O5S2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-(1,1-dioxothiolan-3-yl)-1-methyl-1-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C11H20N2O5S2/c1-11(4-6-20(17,18)8-11)13(2)10(14)12-9-3-5-19(15,16)7-9/h9H,3-8H2,1-2H3,(H,12,14) |
Clé InChI |
RTFONLDTXSYBBT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCS(=O)(=O)C1)N(C)C(=O)NC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12125648.png)

![2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester](/img/structure/B12125671.png)
![4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12125673.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B12125694.png)

![2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline](/img/structure/B12125707.png)
![2-Ethylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B12125711.png)

![4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125717.png)

![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)

